5-Methoxy-4-methyl-2-nitrobenzoic acid
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Overview
Description
5-Methoxy-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methoxy-4-methyl-2-nitrobenzoic acid involves the nitration of 5-methoxy-2-methylbenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. Another method involves the hydrolysis of 5-methoxy-2-methyl-4-nitrobenzonitrile in the presence of acetic acid, water, and sulfuric acid at 120°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 5-Methoxy-4-methyl-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-4-nitrobenzoic acid: Similar structure but with different positioning of the nitro group.
2-Methoxy-4-nitrobenzoic acid: Lacks the methyl group present in 5-Methoxy-4-methyl-2-nitrobenzoic acid.
4-Methoxy-2-nitrobenzoic acid: Similar but with different positioning of the methoxy and nitro groups
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-methoxy-4-methyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)6(9(11)12)4-8(5)15-2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLDEIOCGPPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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